4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
66156-19-2 |
|---|---|
Molecular Formula |
C14H10N2O |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-phenylpyrido[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C14H10N2O/c17-14-10-12(11-6-2-1-3-7-11)16-9-5-4-8-13(16)15-14/h1-10H |
InChI Key |
AHPOSBFUSLSSMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C3N2C=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Phenyl 2h Pyrido 1,2 a Pyrimidin 2 One and Analogous Structures
Established and Novel Synthesis Pathways for Pyrido[1,2-a]pyrimidin-2-ones
The construction of the pyrido[1,2-a]pyrimidin-2-one core can be achieved through several established and novel synthetic routes. These pathways offer versatility in accessing a range of substituted analogs, crucial for structure-activity relationship studies.
Condensation Reactions Involving 2-Aminopyridine (B139424) Derivatives
A cornerstone in the synthesis of pyrido[1,2-a]pyrimidin-2-ones is the condensation reaction of 2-aminopyridine and its derivatives with various three-carbon synthons. This approach typically involves the formation of an intermediate that subsequently undergoes intramolecular cyclization to yield the desired bicyclic system.
One common method involves the reaction of 2-aminopyridines with β-keto esters or diethyl malonate. For instance, the solvent-free condensation of 2-aminopyridines with diethyl malonate provides a straightforward route to substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones, which are tautomers of the corresponding 2,4-diones. researchgate.net Similarly, the reaction of 2-aminopyridine with N,N-disubstituted ethyl malonamate (B1258346) in the presence of phosphorus oxychloride in refluxing 1,2-dichloroethane (B1671644) has been utilized to obtain N,N-disubstituted 4-amino-2H-pyrido[1,2-a]pyrimidin-2-ones. nih.gov
The reaction of 2-aminopyridines with alkynoate esters also represents a viable pathway to pyrido[1,2-a]pyrimidin-2-ones. researchgate.net This method capitalizes on the dual nucleophilicity of 2-aminopyridine. researchgate.net The general reaction scheme involves the initial Michael addition of the exocyclic amino group of 2-aminopyridine to the electron-deficient alkyne, followed by cyclization.
| 2-Aminopyridine Derivative | Reagent | Conditions | Product | Yield | Reference |
| 2-Aminopyridine | Diethyl malonate | Solvent-free, heat | 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | Good | researchgate.net |
| 2-Aminopyridine | N,N-Disubstituted ethyl malonamate / POCl₃ | 1,2-Dichloroethane, reflux | N,N-Disubstituted 4-amino-2H-pyrido[1,2-a]pyrimidin-2-one | - | nih.gov |
| Aminoazines | Alkynoate esters | - | Pyrido[1,2-a]pyrimidin-2-ones and related derivatives | - | researchgate.net |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govorgchemres.org This approach offers advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. Several MCRs have been developed for the synthesis of the pyrido[1,2-a]pyrimidine (B8458354) scaffold.
These reactions often involve the in-situ formation of a reactive intermediate from two components, which is then trapped by a third component to initiate a cascade of reactions leading to the final heterocyclic product. For example, a three-component reaction of aldehydes, alkyl nitriles, and aminopyrimidines in water has been reported for the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, a related class of compounds. researchgate.net While not directly yielding the 2-one isomer, this highlights the potential of MCRs in constructing the broader pyridopyrimidine family.
The development of MCRs for the direct synthesis of 4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one and its analogs is an active area of research, aiming to provide rapid access to libraries of these compounds for biological screening.
| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product Class | Reference |
| Aldehyde | Alkyl nitrile | Aminopyrimidine | TEBAC / Water | Pyrido[2,3-d]pyrimidines | researchgate.net |
| Meldrum's acid | Benzaldehyde | 6-Amino-1,3-dimethyluracil | InBr₃ / Solvent-free | Pyrido[2,3-d]pyrimidines | nih.gov |
Domino Protocols and Cascade Reaction Sequences
Domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, provide an elegant and efficient strategy for the synthesis of complex heterocyclic systems. A domino strategy has been successfully employed for the synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones. researchgate.net
This protocol involves the reaction of 2-aminopyridines with Michael acceptors, such as acrylates or unactivated Baylis-Hillman adducts. researchgate.net The sequence is initiated by an aza-Michael addition of the 2-aminopyridine to the Michael acceptor. This is followed by a series of subsequent reactions, including water elimination, intramolecular acyl substitution, and a nih.govresearchgate.net-H shift, to afford the final 2H-pyrido[1,2-a]pyrimidin-2-one product. researchgate.net The use of hexafluoroisopropanol (HFIP) as a promoter and recyclable solvent has been shown to be effective in this cascade process. researchgate.net
This domino approach is particularly attractive due to the ready availability of the starting materials and the ability to generate a diverse range of novel fused N-heterocycles. researchgate.net
| Reactant 1 | Reactant 2 (Michael Acceptor) | Promoter/Solvent | Key Reaction Steps | Product | Reference |
| 2-Aminopyridine | Acrylates | HFIP | Aza-Michael addition, water elimination, intramolecular acyl substitution, nih.govresearchgate.net-H shift | 2H-Pyrido[1,2-a]pyrimidin-2-one | researchgate.net |
| 2-Aminopyridine | Unactivated Baylis-Hillman adducts | HFIP | Aza-Michael addition, water elimination, intramolecular acyl substitution, nih.govresearchgate.net-H shift | 2H-Pyrido[1,2-a]pyrimidin-2-one | researchgate.net |
Targeted Derivatization and Functionalization Strategies of the Pyrido[1,2-a]pyrimidin-2-one Nucleus
Following the synthesis of the core pyrido[1,2-a]pyrimidin-2-one scaffold, further derivatization and functionalization are often necessary to modulate its physicochemical and biological properties. Strategies have been developed to introduce substituents at various positions of the heterocyclic ring system.
Functionalization at Peripheral Positions (e.g., C3, C4)
The C3 and C4 positions of the pyrido[1,2-a]pyrimidin-4-one ring system have been targeted for functionalization to explore the chemical space around this privileged scaffold. While much of the reported work focuses on the 4-oxo isomer, the methodologies can often be adapted for the 2-oxo series.
Palladium-catalyzed direct C3 alkenylation of 4H-pyrido[1,2-a]pyrimidin-4-ones has been achieved using AgOAc/O₂ as the oxidant. nih.gov This method allows for the coupling of various acrylate (B77674) esters, styrenes, and other olefins at the C3 position with complete regio- and stereoselectivity. nih.gov
For the C4 position, derivatization has been explored more extensively in the context of pyrido[2,3-d]pyrimidin-7(8H)-ones, a related isomer class. Methodologies such as Ullmann, Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira cross-coupling reactions have been employed to introduce N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl substituents at the C4 position. nih.gov These strategies often start from a 4-chloro-substituted precursor, which allows for subsequent nucleophilic substitution or cross-coupling reactions. nih.gov
| Position | Functionalization Reaction | Reagents/Catalyst | Introduced Group | Reference |
| C3 | Palladium-catalyzed alkenylation | Pd(OAc)₂, AgOAc/O₂ | Alkenyl | nih.gov |
| C4 | Ullmann/Buchwald-Hartwig cross-coupling | Cu or Pd catalyst | N-alkyl, N-aryl | nih.gov |
| C4 | Suzuki-Miyaura cross-coupling | Pd catalyst | Aryl | nih.gov |
| C4 | Sonogashira cross-coupling | Pd/Cu catalyst | Arylethynyl | nih.gov |
Regioselective Synthesis of Substituted Analogs
The regioselective synthesis of substituted pyrido[1,2-a]pyrimidin-2-one analogs is crucial for developing compounds with specific biological targets. The choice of starting materials and reaction conditions can significantly influence the substitution pattern of the final product.
For instance, the reaction of substituted 2-aminopyridines with various reagents allows for the introduction of substituents on the pyridine (B92270) ring of the final product. The electronic and steric properties of the substituents on the 2-aminopyridine can influence the reactivity and regioselectivity of the cyclization reaction.
Furthermore, post-synthesis modification of the pyrido[1,2-a]pyrimidin-2-one core can also be performed in a regioselective manner. As mentioned previously, palladium-catalyzed C-H activation has been shown to be highly regioselective for the C3 position of the 4-oxo isomer. nih.gov Such methods provide a powerful tool for the late-stage functionalization of the heterocyclic scaffold, allowing for the synthesis of a diverse library of analogs from a common intermediate.
Hydrogenation of the pyridine ring is another functionalization strategy. For example, 4-[(N-ethyl,N-phenyl)amino]-2H-pyrido[1,2-a]pyrimidin-2-one has been hydrogenated using a Raney Nickel catalyst to afford the corresponding 6,7,8,9-tetrahydroderivative. nih.gov
| Starting Material | Reaction | Outcome | Reference |
| Substituted 2-aminopyridines | Condensation/Cyclization | Regioselective formation of substituted pyrido[1,2-a]pyrimidin-2-ones | - |
| 4H-Pyrido[1,2-a]pyrimidin-4-one | Pd-catalyzed C-H activation | Regioselective C3 functionalization | nih.gov |
| 4-[(N-ethyl,N-phenyl)amino]-2H-pyrido[1,2-a]pyrimidin-2-one | Hydrogenation (Raney Nickel) | Saturation of the pyridine ring | nih.gov |
Transformations of Pendant Groups on the Phenyl Moiety
The functionalization of the phenyl ring on the pyrido[1,2-a]pyrimidin-2-one scaffold is a key strategy for creating diverse analogs. These transformations allow for the fine-tuning of the molecule's properties. A significant approach involves the chelation-assisted, palladium-catalyzed ortho-acyloxylation of 2-aryl-4H-pyrido[1,2-a]pyrimidin-4-ones. rsc.org This method enables the introduction of acyloxy groups onto the phenyl moiety, which can then be used to construct more complex structures like benzofuran-fused pyridopyrimidinones. rsc.org
Another strategy for modifying the phenyl group is through the introduction of fluorine atoms. nih.gov While studied on the related 4-(2-pyrimidinylamino)benzamide scaffold, the principles are applicable. Introducing fluorine can significantly alter the electronic properties and metabolic stability of the molecule. nih.gov Such modifications are crucial for developing compounds with specific biological activities. nih.gov
Catalytic and Advanced Synthetic Approaches
Modern synthetic chemistry offers a variety of advanced and catalytic methods for the construction of the pyrido[1,2-a]pyrimidin-2-one core and its derivatives. These approaches often provide higher yields, greater efficiency, and broader substrate scope compared to traditional methods.
Metal-Catalyzed Reactions, including C-N Cross-Coupling
Metal-catalyzed reactions are pivotal in synthesizing the pyrido[1,2-a]pyrimidine framework. Copper and palladium catalysts are particularly prominent. A notable example is the one-pot tandem synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones using a copper(I) iodide (CuI) catalyst. rsc.orgresearchgate.net This reaction proceeds through an Ullmann-type C-N cross-coupling followed by an intramolecular amidation, starting from readily available 2-halopyridines and (Z)-3-amino-3-arylacrylate esters. rsc.orgresearchgate.netnih.gov This protocol is valued for its operational simplicity and good functional group tolerance. rsc.orgnih.gov
Palladium-catalyzed cross-coupling reactions are also extensively used to introduce diversity to the core structure. nih.gov Methodologies such as the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions enable the formation of C-C, C-N, C-O, and C-S bonds, allowing for the attachment of various aryl, alkyl, and other functional groups to the pyridopyrimidine scaffold. nih.gov For instance, the Buchwald-Hartwig N-arylation has been effectively used to synthesize 4-arylamino-substituted pyridopyrimidines. nih.gov
Table 1: Examples of Metal-Catalyzed Reactions for Pyrido[1,2-a]pyrimidine Synthesis
| Reaction Type | Catalyst | Starting Materials | Product Type | Ref |
|---|---|---|---|---|
| Ullmann C-N Coupling / Amidation | CuI | 2-halopyridine, (Z)-3-amino-3-arylacrylate | Substituted pyrido[1,2-a]pyrimidin-4-one | rsc.orgnih.gov |
| Buchwald-Hartwig N-Arylation | Pd catalyst | 4-triflate-pyridopyrimidine, anilines | 4-arylamino-pyridopyrimidine | nih.gov |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 4-chloro-pyridopyrimidine, arylboronic acid | 4-aryl-pyridopyrimidine | nih.gov |
Metal-Free Catalysis in Pyrido[1,2-a]pyrimidin-2-one Synthesis
In line with the principles of green chemistry, metal-free catalytic systems for the synthesis of pyrido[1,2-a]pyrimidin-2-ones have been developed. These methods avoid the cost and potential toxicity associated with heavy metals. One efficient, base-promoted approach synthesizes pyrido[1,2-a]pyrimidinones from ynones and 2-methylpyrimidin-4-ols, achieving yields up to 95%. researchgate.net This reaction proceeds through a tandem C-N and C-C bond formation process under metal-free conditions. researchgate.net
Another notable metal-free method is a domino strategy that utilizes hexafluoroisopropanol (HFIP) as a recyclable solvent and promoter. researchgate.net This process involves four sequential reactions: an aza-Michael addition, water elimination, intramolecular acyl substitution, and a researchgate.netresearchgate.net-H shift, starting from inexpensive 2-aminopyridines and Michael acceptors. researchgate.net
Electro-Oxidative Synthesis and Functionalization
Electrosynthesis represents a cutting-edge, sustainable approach for chemical transformations. An electro-oxidative method has been successfully applied for the C3-selenylation of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. mdpi.com This reaction uses platinum electrodes in an undivided cell, with diphenyl diselenide as the selenium source. mdpi.com The process is carried out under a constant voltage and avoids the need for external chemical oxidants. mdpi.com
The proposed mechanism involves the anodic oxidation of the diselenide to generate a selenium radical (PhSe•) and a selenium cation (PhSe+). The selenium radical then adds to the C3 position of the pyridopyrimidinone, forming a radical intermediate which, after further oxidation and deprotonation, yields the final C3-selenylated product. mdpi.com
Table 2: Optimization of Electro-Oxidative C3-Selenylation
| Entry | Electrolyte | Solvent | Temperature (°C) | Voltage (V) | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 1 | ⁿBu₄NBF₄ | MeCN | 60 | 5 | 42 | mdpi.com |
| 2 | ⁿBu₄NPF₆ | MeCN | 60 | 5 | 94 | mdpi.com |
| 3 | ⁿBu₄NClO₄ | MeCN | 60 | 5 | 85 | mdpi.com |
This electrochemical method provides a powerful tool for the late-stage functionalization of the pyrido[1,2-a]pyrimidin-4-one core, enabling the introduction of selenium-containing moieties that are of interest in medicinal chemistry. mdpi.com
Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Phenyl 2h Pyrido 1,2 a Pyrimidin 2 One Analogs
Influence of Substituent Variation on Biological Activity Profiles
The biological activity of pyrido[1,2-a]pyrimidine (B8458354) derivatives is highly sensitive to the nature and position of various substituents on the core scaffold. Studies comparing the 2-one and 4-one isomers have revealed that the position of the carbonyl group can significantly influence the pharmacological profile. For instance, N,N-disubstituted 4-amino-2H-pyrido[1,2-a]pyrimidin-2-ones were found to possess antiallergic activity, whereas the isomeric 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones displayed more pronounced anti-inflammatory properties. nih.gov The most active compound for antiallergic effects was identified as 4-[(N-ethyl,N-phenyl)amino]-2H-pyrido[1,2-a]pyrimidin-2-one. nih.gov
Detailed investigations into 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives as aldose reductase (ALR2) inhibitors have provided a wealth of SAR data applicable to the broader scaffold. The substitution pattern on the 2-phenyl ring is a critical determinant of inhibitory potency. nih.gov
Hydroxyl Groups on the 2-Phenyl Ring: The presence of a phenol (B47542) or, more effectively, a catechol (3,4-dihydroxy) moiety on the 2-phenyl ring is crucial for high activity. nih.gov
Hydroxyl Groups on the Pyridopyrimidine Core: The introduction of a hydroxyl group at position 6 or 9 of the core scaffold leads to a significant enhancement of inhibitory potency. nih.gov
Modification of Hydroxyl Groups: Masking the essential phenol or catechol hydroxyls through methylation results in compounds that are either inactive or significantly less active, underscoring the importance of these free hydroxyls. nih.gov
Side Chain Length: Extending the side chain at position 2 from a phenyl to a benzyl (B1604629) group generally causes a reduction in activity. nih.gov
The influence of these substitutions on ALR2 inhibition is summarized in the table below.
| Compound ID | Substituent at C2 | Other Substituents | ALR2 Inhibition IC50 (µM) |
| 13 | 4'-Hydroxyphenyl | - | 0.94 |
| 14 | 3',4'-Dihydroxyphenyl | - | 0.23 |
| 18 | 4'-Hydroxyphenyl | 9-Hydroxy | 0.15 |
| 19 | 3',4'-Dihydroxyphenyl | 9-Hydroxy | 0.08 |
| 15 | 4'-Methoxyphenyl | - | 1.8 |
| 17 | 3'-Hydroxy-4'-methoxyphenyl | - | 2.5 |
| 20 | 3'-Methoxy-4'-hydroxyphenyl | - | 1.5 |
| 21 | 3',4'-Dimethoxyphenyl | - | >50 (inactive) |
Data sourced from a study on pyrido[1,2-a]pyrimidin-4-one analogs as ALR2 inhibitors. nih.gov
Furthermore, in the context of developing allosteric SHP2 inhibitors, modifying the core structure to enhance flexibility has proven effective. A second-round design strategy, which involved inserting a sulfur atom as a linker between the pyrido[1,2-a]pyrimidin-4-one core and a 7-aryl group, successfully increased the flexibility of the molecule, leading to a compound with high enzymatic activity (IC50 = 0.104 µM). nih.gov
Identification of Pharmacophoric Features Essential for Molecular Recognition
Pharmacophore modeling identifies the key steric and electronic features of a molecule necessary for optimal interaction with a specific biological target. For the pyrido[1,2-a]pyrimidine scaffold, particularly in the context of aldose reductase inhibition, several essential pharmacophoric features have been identified.
The most critical feature is the presence of hydrogen-bond-donating groups, specifically the hydroxyls of a phenol or catechol moiety on the phenyl ring at position 2. nih.gov These groups are directly involved in pharmacophoric recognition by the enzyme. The loss of activity upon methylation of these hydroxyls confirms their essential role in molecular interactions within the enzyme's active site. nih.gov Therefore, a key component of the pharmacophore model for ALR2 inhibition by this class of compounds is an aromatic ring substituted with one or two hydroxyl groups. The pyrido[1,2-a]pyrimidinone core itself serves as the central scaffold, correctly orienting the crucial phenyl substituent for effective binding.
Computational Insights into Structure-Activity Relationships
Computational methods, including molecular docking and molecular dynamics, are powerful tools for elucidating the interactions between ligands and their biological targets, providing a molecular basis for observed SAR.
In the development of SHP2 inhibitors, computational studies provided crucial guidance for molecular design. nih.gov Initial molecular docking studies revealed that the molecular rigidity of a first-generation compound might limit its activity by preventing the formation of an optimal "bidentate ligand" interaction. Subsequent molecular docking and molecular dynamics simulations of an improved, more flexible analog provided detailed information on its binding mode and mechanism, confirming the success of the rational design approach. nih.gov
Rational Design Paradigms for the Optimization of Pyrido[1,2-a]pyrimidin-2-one Derivatives
Rational drug design involves the iterative process of designing, synthesizing, and testing new compounds based on a thorough understanding of their SAR and interaction with the biological target. Studies on pyrido[1,2-a]pyrimidine analogs have exemplified several successful design paradigms.
One prominent strategy is scaffold hopping combined with molecular modification to enhance flexibility . In the pursuit of novel SHP2 inhibitors, a two-round design strategy was employed. nih.gov The first round utilized a scaffold hopping protocol to identify the pyrido[1,2-a]pyrimidin-4-one core as a promising starting point. However, when initial compounds showed limitations due to structural rigidity, a second design round was initiated. This round focused on rationally inserting a sulfur atom linker into the scaffold to increase conformational flexibility. This modification resulted in a significantly more potent lead compound, demonstrating that tuning the physical properties of the molecule, such as rigidity, is a powerful optimization strategy. nih.gov
Another key paradigm is the targeted decoration of the core scaffold based on established SAR . The development of potent aldose reductase inhibitors from this class was guided by the principle of systematically modifying the 2-phenyl ring and the pyridopyrimidine nucleus. The findings that free hydroxyl groups are essential and that additional hydroxyls on the core enhance potency provide a clear roadmap for designing future analogs with potentially even greater activity. nih.gov
Biological and Pharmacological Research Applications of Pyrido 1,2 a Pyrimidin 2 One Derivatives
Elucidation of Molecular Mechanisms of Action
Understanding how these compounds interact with biological systems at a molecular level is crucial for their development as therapeutic agents. Research has delved into their ability to inhibit enzymes, modulate cellular pathways, and interact with specific receptors.
Derivatives of the pyrido[1,2-a]pyrimidine (B8458354) core have been identified as inhibitors of several key enzymes implicated in various disease states.
Aldose Reductase (ALR2): A series of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives have demonstrated inhibitory activity against aldose reductase (ALR2), an enzyme linked to diabetic complications. nih.govresearchgate.net Structure-activity relationship (SAR) studies revealed that the presence of a phenol (B47542) or catechol group on the phenyl ring is critical for pharmacophoric recognition by the enzyme. nih.govresearchgate.net The absence or methylation of these hydroxyl groups leads to inactive or significantly less active compounds. nih.gov Furthermore, introducing a hydroxyl group at specific positions on the pyridopyrimidine nucleus can enhance inhibitory potency. nih.govresearchgate.net
Dihydrofolate Reductase (DHFR): While many DHFR inhibitors belong to classes like pteridines and quinazolines, pyrido-pyrimidines have also been investigated as antifolates. nih.gov This class of compounds is known to target DHFR, an essential enzyme for DNA synthesis and cell proliferation.
DNA Gyrase: Certain pyrido-thieno-pyrimidine derivatives have been identified as inhibitors of bacterial DNA gyrase, a type II topoisomerase that is a validated target for antibiotics. acs.org This enzyme is essential for bacterial DNA replication, and its inhibition can lead to bacterial cell death. acs.orgnih.gov Some pyridothienopyrimidine compounds showed moderate inhibitory activity against E. coli DNA gyrase. nih.gov
Urease: Pyridin-2(1H)-one derivatives have been evaluated as urease inhibitors, with SAR analysis indicating that electron-releasing groups are important for modulating biological activity. researchgate.net
The biological effects of pyrido[1,2-a]pyrimidine derivatives are often mediated through their influence on critical cellular signaling pathways that regulate cell life and death.
Inflammation and Cell Proliferation: The anti-inflammatory properties of pyrimidine-based compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins. rsc.org Certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to decrease the expression of iNOS and COX-2 mRNA and protein levels. rsc.org In the context of cell proliferation, pyrido[1,2-a]pyrimidin-4-one derivatives have been developed as potent inhibitors of SHP2, a protein tyrosine phosphatase. nih.gov SHP2 is a key component in signaling pathways such as RAS-ERK and PI3K-AKT, which are crucial for cell proliferation and survival. nih.gov Inhibition of SHP2 by these compounds can lead to the downregulation of phosphorylation levels of Akt and Erk1/2, induction of apoptosis, and cell cycle arrest at the G0/G1 phase. nih.gov
ROR1 Pathway: Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is another target for pyrido[1,2-a]pyrimidine derivatives in cancer research. This pathway is implicated in the proliferation and survival of cancer cells, making it an attractive target for therapeutic intervention.
Derivatives of the closely related pyrido[1,2-c]pyrimidine (B1258497) scaffold have been extensively studied for their interactions with central nervous system receptors, particularly those involved in mood regulation.
Serotonergic and Dopaminergic Systems: Numerous studies have focused on synthesizing 4-aryl-pyrido[1,2-c]pyrimidine derivatives and evaluating their binding affinities for various serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors, as well as the serotonin transporter (SERT). nih.govnih.govmdpi.combohrium.com Many of these compounds exhibit high affinity for the 5-HT1A receptor, with Ki values often in the low nanomolar range. nih.gov Extended profiling has shown that selected compounds also possess very high affinities for D2 and 5-HT2A receptors, and high to moderate affinities for 5-HT7 receptors. nih.gov The selectivity for the 5-HT1A receptor and SERT protein has been a key focus, with some derivatives showing dual activity. nih.govbohrium.com The degree of saturation of the pyrimidine (B1678525) ring and the nature of substituents on the aryl group significantly influence the binding affinity and selectivity profile. nih.gov
Data adapted from studies on 4-aryl-2H-pyrido[1,2-c]pyrimidine derivatives, demonstrating the scaffold's potential for CNS receptor modulation. nih.gov
Investigated Biological Activities (In Vitro and Pre-Clinical Studies)
Based on their mechanisms of action, pyrido[1,2-a]pyrimidine derivatives have been evaluated for a range of biological activities in laboratory settings.
The pyrido[1,2-a]pyrimidine scaffold is a core component of compounds investigated for their ability to inhibit the growth of cancer cells. researchgate.net A variety of derivatives have been synthesized and tested against panels of human cancer cell lines.
For instance, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were evaluated for antiproliferative effects against four human cancer cell lines: K562 (leukemia), Colo-205 (colon), MDA-MB 231 (breast), and IMR-32 (neuroblastoma). nih.gov Several compounds in this series showed good activity against most of the tested cell lines. nih.gov Similarly, other studies on related pyridopyrimidine structures have shown potent cytotoxicity against liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cells. rsc.orgrsc.orgacs.org The activity is often significant, with some compounds exhibiting IC50 values in the sub-micromolar range, comparable or superior to reference drugs like doxorubicin (B1662922) and staurosporine. rsc.org
Selected examples of antiproliferative activity from various pyridopyrimidine derivative studies. nih.govrsc.orgacs.org
The pyrido[1,2-a]pyrimidine nucleus is also found in molecules with antimicrobial properties. researchgate.netresearchgate.net Research has demonstrated the efficacy of these compounds against a spectrum of pathogens.
Antibacterial and Antifungal Activity: Schiff bases derived from 3-formyl-2H-pyrido[1,2-a]pyrimidine-2,4-(3H)-dione have shown variable antibacterial activities, ranging from good to moderate, when compared against standard antibiotics. Some of these compounds also exhibit antifungal activity. In other studies, novel series of pyrido[2,3-d]pyrimidine derivatives demonstrated significant inhibitory effects against bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 4–12 µmol L⁻¹, which were more potent than the reference drug cefotaxime (B1668864) against certain strains. nih.gov These compounds also showed potent antifungal activity. nih.gov The antimicrobial potency is often influenced by the specific substituents attached to the core scaffold; for example, the presence of a thiophene (B33073) moiety or a p-fluorophenyl group was found to enhance antibacterial efficacy. nih.gov Some 2-pyrazoline (B94618) derivatives of pyridopyrimidines have shown MICs as low as 4 µg/mL against certain fungal species. researchgate.net
Anti-inflammatory Properties
Derivatives of the pyrido[1,2-a]pyrimidine scaffold have demonstrated notable anti-inflammatory effects. Studies have shown that specific structural modifications to the core molecule can lead to potent inhibition of inflammatory pathways. For instance, 2-aminoderivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones have been found to possess marked anti-inflammatory properties in carrageenan-induced edema in rats. nih.gov However, this activity was often associated with toxicity, with the exception of the 2-[(N-Benzyl, N-ethyl)amino] derivative, which was almost asymptomatic at the tested dose. nih.gov
Further research into 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives has provided more specific insights into their mechanism of action. One such derivative, 2-(3,4-dimethoxyphenyl)-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, was found to inhibit the induction of cyclooxygenase-2 (COX-2) expression and the subsequent release of prostaglandin (B15479496) E2 in human aortic smooth muscle cells (HAoSMCs). nih.gov This compound also inhibited the transcription and activity of matrix metalloproteinase-9, highlighting its potential to modulate key inflammatory mediators. nih.gov Additionally, C3-arylated pyrido[1,2-a]pyrimidin-4-ones have been generally recognized for their anti-inflammatory activities. researchgate.net
| Compound Derivative | Model/Assay | Observed Effect | Reference |
|---|---|---|---|
| 2-aminoderivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones | Carrageenan-induced edema in rats | Marked anti-inflammatory properties | nih.gov |
| 2-(3,4-dimethoxyphenyl)-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | Human Aortic Smooth Muscle Cells (HAoSMCs) | Inhibition of COX-2 expression and prostaglandin E2 release | nih.gov |
| 2-(3,4-dimethoxyphenyl)-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | Human Aortic Smooth Muscle Cells (HAoSMCs) | Inhibition of matrix metalloproteinase-9 transcription and activity | nih.gov |
Antiallergic Activity
The pyrido[1,2-a]pyrimidine nucleus is a key feature in compounds investigated for their antiallergic potential. Research has identified several derivatives with the ability to modulate allergic reactions. A series of 9-hydrazono-4H-pyrido[1,2-a]pyrimidin-4-ones were synthesized and evaluated for their antiallergic activity using the rat passive cutaneous anaphylaxis (PCA) test. nih.gov Structure-activity relationship studies revealed that a monosubstituted hydrazone moiety at position 9 and an unsubstituted 2-position were crucial for intravenous activity. nih.gov
In other studies, 4-aminoderivatives of 2H-pyrido[1,2-a]pyrimidin-2-ones also exhibited antiallergic activity in the rat PCA model, although the effects were considered submaximal even at high doses. nih.gov The most active compound in this series was a 4-aminoderivative, which showed activity estimated to be 0.42 times that of thiaramide hydrochloride. nih.gov Furthermore, a series of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines, which are structurally related, were found to have potent oral antiallergic activity, proving superior to disodium (B8443419) cromoglycate and doxantrazole (B1210725) in the rat PCA test. nih.gov
| Compound Series | Test Model | Key Findings | Reference |
|---|---|---|---|
| 9-hydrazono-4H-pyrido[1,2-a]pyrimidin-4-ones | Rat passive cutaneous anaphylaxis (PCA) | Monosubstituted hydrazone at position 9 and unsubstituted 2-position are necessary for activity. | nih.gov |
| 4-aminoderivatives of 2H-pyrido[1,2-a]pyrimidin-2-ones | Rat passive cutaneous anaphylaxis (PCA) | Submaximal activity; the most active compound was 0.42 times as active as thiaramide hydrochloride. | nih.gov |
| 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines | Rat passive cutaneous anaphylaxis (PCA) | Several compounds showed potent oral activity, superior to disodium cromoglycate and doxantrazole. | nih.gov |
Antioxidant Effects
Several studies have highlighted the significant antioxidant properties of pyrido[1,2-a]pyrimidin-4-one derivatives. researchgate.netnih.gov These compounds have shown the ability to scavenge free radicals and reduce oxidative stress in various in vitro assays. nih.govresearchgate.netijpsonline.com For example, 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives bearing a phenol or a catechol moiety at position 2 were tested, and all displayed significant antioxidant properties. nih.gov The catechol derivatives, in particular, exhibited the best activity. nih.gov The presence of these hydroxyl groups was found to be crucial for their activity. nih.gov
The antioxidant activity of these compounds is often evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. nih.govijpsonline.com In one study, novel pyrido[2,3-d]pyrimidine derivatives were synthesized and showed low to moderate reducing activity in the DPPH assay. nih.gov The scavenging activity of these compounds appeared to be correlated with low lipophilicity. nih.gov
| Compound Derivative | Assay | Key Finding | Reference |
|---|---|---|---|
| 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives with phenol or catechol moiety | Not specified | Displayed significant antioxidant properties, with catechol derivatives being the most active. | nih.gov |
| Pyrido[2,3-d]pyrimidine derivatives | DPPH radical scavenging assay | Presented low or moderate reducing activity. | nih.gov |
Neuroactive and Psychotropic Modulations (e.g., Antidepressant, Antipsychotic)
The fused heterocyclic systems of pyrido[1,2-a]pyrimidines have been investigated for their effects on the central nervous system, revealing a range of neurotropic activities. nih.gov Derivatives of this scaffold have shown potential as anticonvulsive and psychotropic agents. nih.gov
In preclinical studies, certain derivatives of pyridofuropyrimido[1,2-a]azepines demonstrated anticonvulsant activity that was significantly better than the commercial drug zarontin. nih.gov Furthermore, studies on the psychotropic activity of these compounds using "open field" and "elevated plus-maze" models indicated that selected compounds possess an activating behavior and anxiolytic (anti-anxiety) effects. nih.gov The data particularly highlighted the anxiolytic activity of certain pyrimidine derivatives. nih.gov
Enzyme Efflux Pump Inhibition
Bacterial efflux pumps are a significant mechanism of antibiotic resistance. The pyrido[1,2-a]pyrimidine scaffold has been explored for its potential to inhibit these pumps, thereby restoring the efficacy of antibiotics. Specifically, C3-alkenylated 4H-pyrido[1,2-a]pyrimidin-4-ones have been examined as efflux pump inhibitors in Pseudomonas aeruginosa. researchgate.net Efflux pump inhibitors, such as phenylalanyl arginyl β-naphthylamide (PAβN), act by competing with antibiotics for the pump, thus preventing their extrusion from the bacterial cell. frontiersin.org The development of effective efflux pump inhibitors is a crucial strategy to combat multidrug-resistant bacteria. mdpi.com
Estrogen-Related Receptors (ERRs) Agonism and Inverse Agonism
Estrogen-related receptors (ERRs) are orphan nuclear receptors that play vital roles in cellular metabolism. The pyrido[1,2-a]pyrimidine structure has served as a basis for developing modulators of these receptors. A series of pyrido[1,2-a]pyrimidin-4-ones have been identified as novel agonists that enhance the transcriptional functions of ERRα. nih.gov These compounds were shown to increase the mRNA and protein levels of ERRα downstream targets, leading to improved glucose and fatty acid uptake in muscle cells. nih.gov
Conversely, the structurally related compound GSK5182 has been a lead compound for the development of ERRγ inverse agonists. nih.gov Inverse agonists for ERRγ are of interest for their potential in treating metabolic diseases and cancer. rjsocmed.com Research in this area has led to the development of novel analogs with high binding selectivity for ERRγ over other subtypes and the classic estrogen receptors. nih.gov
| Compound Type | Receptor Target | Activity | Potential Therapeutic Application | Reference |
|---|---|---|---|---|
| Pyrido[1,2-a]pyrimidin-4-ones | ERRα | Agonist | Metabolic disorders | nih.gov |
| GSK5182 and analogs | ERRγ | Inverse Agonist | Metabolic diseases, cancer | nih.gov |
Insecticidal Activity
A significant application of pyrido[1,2-a]pyrimidinone derivatives is in the development of novel insecticides. researchgate.net Mesoionic compounds based on this scaffold have demonstrated potent activity against a range of insect pests. nih.govnih.govresearchgate.net
One notable example is triflumezopyrim (B3026458), a novel mesoionic insecticide that is effective against various hopper species. researchgate.net This class of insecticides acts by inhibiting the nicotinic acetylcholine (B1216132) receptor (nAChR) at the orthosteric binding site, which differs from the mode of action of neonicotinoid insecticides. researchgate.net Research has focused on designing new analogs with high insecticidal activity and improved safety profiles for non-target organisms like bees. nih.govresearchgate.net For instance, a series of novel mesoionic pyrido[1,2-a]pyrimidinone compounds containing an indole (B1671886) moiety showed excellent insecticidal activities against white-backed planthoppers and bean aphids. nih.gov One compound from this series exhibited an LC50 value of 0.85 μg/mL against bean aphids, which was superior to that of triflumezopyrim. nih.gov
| Compound Series | Target Pest | Activity (LC50) | Reference |
|---|---|---|---|
| Mesoionic pyrido[1,2-a]pyrimidinone with indole moiety (Compound 7) | White-backed planthopper (Sogatella furcifera) | 0.86 μg/mL | nih.gov |
| Mesoionic pyrido[1,2-a]pyrimidinone with indole moiety (Compound 7) | Bean aphid (Aphis craccivora) | 0.85 μg/mL | nih.gov |
| Triflumezopyrim | Bean aphid (Aphis craccivora) | 3.67 μg/mL | nih.gov |
| Mesoionic pyrido[1,2-a] pyrimidine with oxime ester (WZ18) | Aphids | 1.73 μg/mL | nih.gov |
Comparative Analysis of Biological Activities Across Pyrido[1,2-a]pyrimidin-2-one Isomers and Analogs
The biological and pharmacological activities of pyrido[1,2-a]pyrimidine derivatives are significantly influenced by their isomeric form and the nature and position of substituents on the core heterocyclic structure. Research into various isomers and analogs has revealed distinct structure-activity relationships (SAR), highlighting how subtle molecular modifications can lead to profound differences in biological effects, including anti-inflammatory, antiallergic, and enzyme inhibitory activities.
Isomeric Scaffolds: 2-one versus 4-one
A comparative study between N,N-disubstituted 4-amino-2H-pyrido[1,2-a]pyrimidin-2-ones and their isomeric counterparts, 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, has demonstrated that the position of the carbonyl group is a critical determinant of their pharmacological profile. While both series of compounds were evaluated for various activities, their anti-inflammatory and antiallergic properties were notably distinct. nih.gov
The 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one series was found to possess marked anti-inflammatory properties in a carrageenan-induced edema model in rats. nih.gov However, this activity was often associated with toxic symptoms. In contrast, the 4-amino-2H-pyrido[1,2-a]pyrimidin-2-one derivatives showed more promise in terms of antiallergic activity. Specifically, the compound 4-[(N-ethyl,N-phenyl)amino]-2H-pyrido[1,2-a]pyrimidin-2-one was identified as the most active in this series for antiallergic effects, although the activity was submaximal even at high doses. nih.gov
| Isomer Series | Primary Biological Activity Noted | Most Active Compound Example | Reference |
| 4-amino-2H-pyrido[1,2-a]pyrimidin-2-ones | Antiallergic | 4-[(N-ethyl,N-phenyl)amino]-2H-pyrido[1,2-a]pyrimidin-2-one | nih.gov |
| 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones | Anti-inflammatory | 2-[(N-Benzyl, N-ethyl)amino]derivative | nih.gov |
Analog Analysis: Structure-Activity Relationships (SAR)
Further research into analogs of the pyrido[1,2-a]pyrimidin-4-one scaffold has provided detailed insights into the structural requirements for various biological activities.
Aldose Reductase (ALR2) Inhibition: A series of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives have been investigated as inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. researchgate.netnih.gov The SAR studies revealed several key features:
Role of Hydroxyl Groups: The presence of a phenol or catechol moiety on the 2-phenyl ring is crucial for inhibitory activity. Derivatives lacking these hydroxyls or where they were methylated were either inactive or significantly less potent. researchgate.netnih.gov
Substitution on the Pyridopyrimidine Core: The introduction of a hydroxyl group at position 6 or 9 of the core scaffold resulted in a notable enhancement of inhibitory potency. researchgate.netnih.gov
Side-Chain Modifications: Lengthening the side chain at position 2 from a phenyl to a benzyl (B1604629) group led to a general decrease in activity. researchgate.netnih.gov
| Compound Modification | Target | Effect on Activity | Reference |
| Introduction of -OH at position 6 or 9 | Aldose Reductase (ALR2) | Enhancement of inhibitory potency | researchgate.netnih.gov |
| Methylation of phenol/catechol hydroxyls | Aldose Reductase (ALR2) | Inactivation or significant loss of potency | researchgate.netnih.gov |
| Lengthening of 2-side chain to benzyl | Aldose Reductase (ALR2) | General reduction in activity | researchgate.netnih.gov |
SHP2 Inhibition: In the development of allosteric inhibitors for SHP2, a protein tyrosine phosphatase involved in cancer, derivatives of the pyrido[1,2-a]pyrimidin-4-one core have been synthesized and evaluated. A key finding was that increasing the molecular flexibility could enhance activity. In one study, the insertion of a sulfur atom as a linker between the core and a 7-aryl group improved the inhibitory activity against the full-length SHP2 enzyme. nih.gov The resulting compound, 14i , showed high enzymatic activity (IC₅₀ = 0.104 μM) and potent antiproliferative effects against Kyse-520 cells (IC₅₀ = 1.06 μM). nih.gov
Anti-inflammatory Activity: For a series of pyrido[1,2-a]pyrimidine analogs evaluated for anti-inflammatory effects, SAR analysis indicated that the incorporation of a methyl group at position-8 of the scaffold enhanced the inhibitory activities of derivatives carrying a benzyloxybenzoyl, biphenyloyl, or naphthoyl moiety. rsc.org
Insecticidal Activity: Mesoionic pyrido[1,2-a]pyrimidines have been explored as insecticides. A novel analog, WZ18 , was designed through oxime ester functionalization. nih.gov This modification led to potent aphidicidal activity, with WZ18 demonstrating a median lethal concentration (LC₅₀) of 1.73 μg/mL, which was more potent than the control compound triflumezopyrim (LC₅₀ = 3.05 μg/mL). nih.gov Crucially, this analog also showed significantly reduced toxicity to honey bees, a beneficial non-target organism. nih.gov
| Compound | Target/Activity | Key Structural Feature | Comparative Potency | Reference |
| 14i | SHP2 Inhibition | Sulfur atom linker for flexibility | IC₅₀ = 0.104 μM | nih.gov |
| WZ18 | Aphidicidal | Oxime ester functionalization | LC₅₀ = 1.73 μg/mL (vs. 3.05 μg/mL for control) | nih.gov |
These comparative analyses underscore the chemical tractability of the pyrido[1,2-a]pyrimidine scaffold. The distinct biological profiles of the 2-one and 4-one isomers, coupled with the well-defined SAR for various analogs, demonstrate that targeted modifications to this core structure can be a powerful strategy for developing novel therapeutic agents and other bioactive compounds.
Computational Chemistry and Molecular Modeling Investigations in Pyrido 1,2 a Pyrimidin 2 One Research
Molecular Docking Simulations for Ligand-Target Binding Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For derivatives of the pyrido[1,2-a]pyrimidine (B8458354) core and related structures, docking studies have been instrumental in identifying potential therapeutic targets and elucidating key binding interactions.
For instance, molecular docking studies on pyrido[1,2-a]pyrimidin-4-one derivatives identified them as potential allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a protein implicated in various cancers. nih.gov These simulations revealed that the rigidity of the core structure could hinder the formation of an ideal "bidentate ligand" interaction, a finding that guided the next round of inhibitor design. nih.gov Similarly, docking studies on other related isomers, such as pyrido[3,4-d]pyrimidines and pyrimido[4,5-d]pyrimidines, have been used to explore their inhibitory potential against targets like Monopolar spindle 1 (Mps1) kinase and Receptor-interacting serine/threonine-protein kinase 2 (RIPK2). mdpi.comatmiyauni.ac.in
The primary interactions observed in these studies typically involve hydrogen bonds with key amino acid residues in the protein's active site, as well as hydrophobic interactions with surrounding nonpolar residues. For example, in a study of pyrido[3,4-d]pyrimidine (B3350098) inhibitors targeting Mps1, docking simulations highlighted the formation of crucial hydrogen bonds with residues like Gly605 and Lys529, which were deemed essential for potent inhibition. mdpi.com
Below is a table summarizing representative findings from molecular docking studies on various pyrido-pyrimidine scaffolds, illustrating the types of targets and interactions investigated.
| Compound Scaffold | Protein Target | Key Interacting Residues | Observed Binding Energy (kcal/mol) |
| Pyrido[1,2-a]pyrimidin-4-one | SHP2 | (Not specified) | (Not specified) |
| Pyrido[3,4-d]pyrimidine | Mps1 | Gly605, Lys529 | (Not specified) |
| Pyrimido[4,5-d]pyrimidine (B13093195) | RIPK2 | (Not specified) | -9.8 |
| Pyrido[2,3-d]pyrimidine (B1209978) | SARS-CoV-2 Mpro | (Not specified) | (Not specified) |
Note: The data presented is for related pyrido-pyrimidine isomers and is intended to be illustrative of the application of molecular docking.
Quantum Chemical Calculations of Electronic Structure (e.g., HOMO/LUMO Energy Analysis)
Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like 4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and lower kinetic stability. researchgate.netnih.gov These calculations help predict the most reactive sites within a molecule for nucleophilic and electrophilic attacks. nih.gov
For pyrimidine (B1678525) derivatives, DFT calculations are used to optimize the molecular geometry and compute various quantum chemical parameters. researchgate.net For example, calculations on 5-phenyl-2-(4-pyridyl)pyrimidine, a structurally related compound, were performed using the B3LYP/6-311G(d) basis set to determine its ground-state molecular geometry and vibrational frequencies. researchgate.net Such studies provide a fundamental understanding of the molecule's electronic characteristics, which underpins its chemical behavior and potential interactions with biological targets.
The following table presents typical quantum chemical parameters that are calculated for heterocyclic compounds to assess their reactivity.
| Parameter | Definition | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability researchgate.net |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates high reactivity nih.gov |
In Silico Assessment of Absorption, Distribution, and Metabolism (ADME) Properties
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are computational methods used to estimate these properties early in the drug discovery process, saving time and resources. These assessments help to filter out compounds with poor drug-like characteristics.
For various pyrimidine and fused pyrimidine derivatives, ADME properties are commonly predicted based on molecular descriptors such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area. These parameters are often evaluated against established guidelines like Lipinski's Rule of Five. Studies on related heterocyclic systems, such as pyrimido[4,5-d]pyrimidines and pyrido[1,2-a]benzimidazoles, have shown that these compounds can exhibit good drug-likeness and ADME profiles. atmiyauni.ac.inresearchgate.net For example, computational analysis of certain pyrimido[4,5-d]pyrimidine derivatives indicated that they passed drug-likeness rules with fewer toxic properties. atmiyauni.ac.in
The table below outlines key ADME parameters and their significance in evaluating the drug-like potential of a compound.
| ADME Parameter | Significance | Desirable Range (Typical) |
| Molecular Weight (MW) | Affects size and diffusion | < 500 Da |
| LogP (Octanol/Water Partition) | Measures lipophilicity, affects absorption | < 5 |
| Hydrogen Bond Donors (HBD) | Influences solubility and binding | < 5 |
| Hydrogen Bond Acceptors (HBA) | Influences solubility and binding | < 10 |
| Topological Polar Surface Area (TPSA) | Predicts membrane permeability | < 140 Ų |
| Human Intestinal Absorption (HIA) | Predicts oral bioavailability | High percentage |
| Blood-Brain Barrier (BBB) Penetration | Predicts CNS activity | Varies by therapeutic target |
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful computational method used not only to determine electronic structure but also to elucidate the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, DFT can map out the entire energy profile of a reaction pathway. This information is crucial for understanding how a reaction proceeds, predicting its feasibility, and optimizing synthetic conditions.
In the context of synthesizing pyrido[1,2-a]pyrimidine and related heterocyclic systems, DFT calculations can provide insights into the cycloaddition, condensation, and rearrangement steps that are often involved. For example, theoretical studies can help determine which potential reaction pathway is more energetically favorable. Research on the synthesis of various pyridine (B92270) and pyrimidine derivatives has utilized DFT to confirm the proposed structures and understand their formation. nih.govresearchgate.net
Furthermore, DFT can be used to calculate local reactivity descriptors, such as Fukui functions, which predict the most likely sites for nucleophilic or electrophilic attack on a reactant molecule. researchgate.net This predictive capability is invaluable for designing new synthetic routes to complex heterocyclic scaffolds like this compound.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing detailed information on the conformational flexibility of the ligand and protein, the stability of the binding pose, and the dynamics of the interaction.
For pyrido[1,2-a]pyrimidine derivatives and their isomers, MD simulations are a critical step to validate docking results. nih.gov By running simulations of the docked ligand-protein complex, researchers can assess whether the initial binding pose is stable over a period of nanoseconds. These simulations can reveal subtle conformational changes in both the ligand and the protein's active site that are crucial for binding. mdpi.com
For example, MD studies performed on SHP2 inhibitors with a pyrido[1,2-a]pyrimidin-4-one core provided more detailed information on the binding mode and mechanism than docking alone. nih.gov Similarly, MD simulations were used to study the interaction between pyrido[3,4-d]pyrimidine inhibitors and the Mps1 kinase, helping to understand the binding mode and providing insights for the rational design of more potent inhibitors. mdpi.com These simulations are essential for confirming the stability of key interactions, such as hydrogen bonds, and for calculating more accurate binding free energies.
Advanced Characterization and Analytical Methodologies in Pyrido 1,2 a Pyrimidin 2 One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of pyrido[1,2-a]pyrimidin-2-one derivatives. Through the application of ¹H NMR, ¹³C NMR, and, where applicable, ¹⁹F NMR, researchers can gain a detailed understanding of the molecular framework. nih.gov
¹³C NMR Spectroscopy complements ¹H NMR by providing insights into the carbon skeleton. In derivatives like 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, the carbonyl carbon (C-4) exhibits a characteristic signal in the downfield region, typically around δ 162.09 ppm. rsc.org The carbons of the fused pyridine (B92270) and pyrimidine (B1678525) rings, as well as the phenyl substituent, appear at distinct chemical shifts, which are influenced by their electronic environment and neighboring atoms. rsc.orgnih.gov For example, the carbon atoms of the pyridine ring can be found at approximately δ 151.05, 137.29, 127.30, 126.81, and 115.23 ppm. rsc.org
¹⁹F NMR Spectroscopy , while not applicable to the parent 4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one, is a powerful technique for fluorinated analogues. It provides high sensitivity and a wide chemical shift range, making it invaluable for confirming the presence and position of fluorine substituents within the molecule.
Table 1: Representative ¹H and ¹³C NMR Data for a Related Pyrido[1,2-a]pyrimidinone Derivative
| Technique | Atom | Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H NMR | H-6 | ~9.07 (d) |
| Aromatic H | 7.00 - 8.10 (m) | |
| ¹³C NMR | C-4 (C=O) | ~162.09 |
| Aromatic C | 99.00 - 158.70 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-HRMS)
Mass spectrometry is a critical technique for determining the precise molecular weight and elemental formula of this compound. High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is frequently employed. nih.gov
ESI-HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. For instance, a related compound, 2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one, shows a calculated m/z for [M+H]⁺ of 253.09715, with an experimentally found value of 253.09712. rsc.org This level of precision is essential for confirming the identity of newly synthesized compounds and ruling out alternative structures. The fragmentation patterns observed in the mass spectrum can also offer valuable structural information, revealing how the molecule breaks apart under specific conditions.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the this compound molecule.
Infrared (IR) Spectroscopy is particularly useful for identifying characteristic bond vibrations. The IR spectrum of a pyrido[1,2-a]pyrimidin-2-one derivative will typically show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, usually in the region of 1670-1690 cm⁻¹. rsc.org Other significant peaks include those for C=C and C=N stretching vibrations within the aromatic rings, typically found between 1400 and 1650 cm⁻¹. rsc.org The C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹. rsc.org
Raman Spectroscopy , while less commonly reported for this specific compound, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be used to further confirm the presence of aromatic ring structures. researchgate.net
Table 2: Key Infrared Absorption Bands for Pyrido[1,2-a]pyrimidinone Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretching | 1670 - 1690 |
| Aromatic C=C/C=N | Stretching | 1400 - 1650 |
| Aromatic C-H | Stretching | > 3000 |
Chromatographic Techniques for Purity Assessment and Separation (e.g., Thin-Layer Chromatography, Column Chromatography)
Chromatographic methods are fundamental for the purification of this compound and for assessing its purity.
Thin-Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of chemical reactions and to get a preliminary assessment of product purity. nih.gov By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate), the individual components can be separated. mdpi.com The retention factor (Rf) value is a characteristic property of the compound in a given solvent system.
Column Chromatography is the standard method for purifying the synthesized compound on a larger scale. nih.govresearchgate.net The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and eluted with a suitable solvent or solvent gradient. mdpi.com This process separates the desired product from unreacted starting materials, byproducts, and other impurities, yielding the pure this compound.
Future Perspectives and Emerging Research Directions for the Pyrido 1,2 a Pyrimidin 2 One Scaffold
Strategic Development of Novel Therapeutic Agents Based on the Scaffold
The pyrido[1,2-a]pyrimidine (B8458354) scaffold is a cornerstone for the development of targeted therapeutic agents, particularly in oncology. Researchers are strategically designing derivatives to inhibit specific enzymes and signaling pathways implicated in cancer and other diseases.
A key area of development is the creation of kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. rsc.orgnih.gov Derivatives of the related pyrido[2,3-d]pyrimidine (B1209978) scaffold have been developed as potent inhibitors of various kinases, including:
PIM-1 Kinase: Certain derivatives have shown potent PIM-1 kinase inhibition with IC50 values as low as 11.4 nM, leading to apoptosis in breast cancer cells. nih.gov
SHP2 (Src homology-2-containing protein tyrosine phosphatase 2): By employing a scaffold hopping strategy, researchers have synthesized pyrido[1,2-a]pyrimidin-4-one derivatives that act as allosteric SHP2 inhibitors, with one compound exhibiting an IC50 of 0.104 μM. nih.gov These inhibitors can downregulate the phosphorylation of key proteins in the RAS-ERK and PI3K-AKT signaling pathways. nih.gov
NUAK1 Kinase: Optimization of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is being pursued to develop potent and selective inhibitors of NUAK1, a potential therapeutic target for neurodegenerative diseases. nih.govfigshare.com
SOS1: The pyrido[2,3-d]pyrimidin-7-one scaffold has been used to design inhibitors of the SOS1-KRAS interaction, a promising strategy for treating KRAS-driven cancers. acs.org
The versatility of the scaffold allows for structural modifications to enhance potency and selectivity. For instance, a 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative has been shown to selectively inhibit the proliferation of human aortic smooth muscle cells, highlighting the potential for developing tissue-specific agents. nih.gov The development of these targeted agents represents a strategic shift towards precision medicine, where treatments are tailored to the specific molecular drivers of a disease.
| Therapeutic Target | Scaffold Variation | Key Findings |
| PIM-1 Kinase | Pyrido[2,3-d]pyrimidine | Potent inhibition (IC50 = 11.4 nM) and induction of apoptosis in MCF-7 breast cancer cells. nih.gov |
| SHP2 | Pyrido[1,2-a]pyrimidin-4-one | Allosteric inhibition (IC50 = 0.104 μM) and high antiproliferative activity against Kyse-520 cells. nih.gov |
| NUAK1 Kinase | Pyrido[2,3-d]pyrimidin-7(8H)-one | Scaffold optimization to improve potency and selectivity over CDK kinases for neurodegenerative disease applications. nih.govfigshare.com |
| SOS1-KRAS Interaction | Pyrido[2,3-d]pyrimidin-7-one | Development of potent SOS1 inhibitors with good cellular activity against KRAS G12-mutated cancer cell lines. acs.org |
| Smooth Muscle Cell Proliferation | 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one | Selective inhibition of human aortic smooth muscle cell proliferation without toxicity to endothelial cells. nih.gov |
Exploration of Undiscovered Biological Activities and Target Pathways
While much research has focused on the anticancer properties of pyridopyrimidines, the scaffold's potential extends to a wide array of other biological activities that remain to be fully explored. The inherent chemical diversity achievable through substitution on the core ring system suggests that novel derivatives could interact with a multitude of undiscovered biological targets. researchgate.net
Current research has identified activities such as antidepressant, gastrointestinal protective, and neurotropic effects. researchgate.net A significant future direction will be the systematic screening of diverse libraries of pyrido[1,2-a]pyrimidin-2-one derivatives against a broad panel of biological targets to uncover novel therapeutic applications.
Emerging areas of investigation include:
Cardiovascular Disease: A novel 2-(3,4-dimethoxyphenyl)-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative was found to inhibit cytokine-induced vascular cell adhesion molecule-1 (VCAM-1) expression in endothelial cells and cyclooxygenase-2 (COX-2) expression and matrix metalloproteinase-9 (MMP-9) activity in smooth muscle cells. nih.gov These findings suggest a potential role in treating vascular proliferative diseases by preventing neo-intimal lesion development. nih.gov
Neuroinflammation and Neurodegeneration: Given the established neurotropic properties of some derivatives, future studies could explore their efficacy in models of Alzheimer's disease, Parkinson's disease, or multiple sclerosis, focusing on targets within neuroinflammatory pathways. researchgate.net
Infectious Diseases: The pyrimidine (B1678525) core is fundamental to various anti-infective agents. nih.gov The pyrido[1,2-a]pyrimidine scaffold could be explored for novel antibacterial, antifungal, or antiviral activities. For example, some related pyridopyrimidine compounds have shown broad-spectrum antibacterial activity with MIC values as low as 0.49 μg/mL. rsc.org
Identifying the specific molecular targets and pathways responsible for these effects is a critical next step. This will involve a combination of biochemical assays, cellular imaging, and proteomic approaches to deconstruct the mechanism of action of promising new compounds.
Advancements in Sustainable and Efficient Synthetic Methodologies
The advancement of green chemistry principles is crucial for the future synthesis of pyrido[1,2-a]pyrimidin-2-one and its derivatives. Traditional synthetic methods often rely on hazardous solvents and toxic reagents, but modern research is focused on developing more sustainable and efficient alternatives. rasayanjournal.co.in
Key advancements in synthetic methodologies include:
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single pot to form the final product, reducing waste and simplifying procedures. rasayanjournal.co.in MCRs have been successfully used to synthesize various pyridopyrimidine structures. rsc.orgnih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times, increase product yields, and lead to cleaner reactions compared to conventional heating. rasayanjournal.co.innih.gov
Catalyst-Free and Solvent-Free Conditions: Performing reactions without catalysts or solvents, for instance through mechanochemical methods like ball milling, represents a significant step towards environmentally benign synthesis. rasayanjournal.co.inrsc.org This approach minimizes waste and simplifies product purification. rsc.org
Use of Greener Solvents and Catalysts: When solvents are necessary, the focus is shifting to environmentally friendly options like water or ionic liquids. rasayanjournal.co.inresearchgate.net Similarly, the development of reusable heterogeneous catalysts, such as TsOH-SiO2, offers high catalytic efficiency and can be easily separated and reused, providing economic and ecological benefits. researchgate.net
These modern techniques not only reduce the environmental impact of chemical synthesis but also often result in higher yields and purer products, making the production of pyrido[1,2-a]pyrimidin-2-one derivatives more economically viable for research and potential commercialization. rasayanjournal.co.in
| Synthetic Advancement | Description | Advantages |
| Multicomponent Reactions (MCRs) | Three or more reactants are combined in a single step to form a complex product. rasayanjournal.co.in | High atom economy, reduced waste, simplified procedures, shorter synthesis time. rasayanjournal.co.in |
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. rasayanjournal.co.in | Faster reaction rates, higher yields, improved product purity. rasayanjournal.co.in |
| Mechanochemistry (Ball Milling) | Reactions are conducted in a solvent-free manner using mechanical force. rasayanjournal.co.inrsc.org | Environmentally friendly (solvent-free), cost-effective, mild reaction conditions. rsc.org |
| Reusable Heterogeneous Catalysts | Solid-phase catalysts (e.g., TsOH-SiO2) that are easily separated from the reaction mixture. researchgate.net | High catalytic activity, reusability, no toxic byproducts, scalable. researchgate.net |
| Green Solvents | Use of environmentally benign solvents such as water or ionic liquids. rasayanjournal.co.inresearchgate.net | Reduced environmental impact, improved safety. rasayanjournal.co.in |
Integration of Artificial Intelligence and Machine Learning in Pyrido[1,2-a]pyrimidin-2-one Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of novel compounds based on the pyrido[1,2-a]pyrimidin-2-one scaffold. These computational tools can significantly accelerate the drug discovery process by navigating the vast chemical space to identify molecules with desired properties.
Future applications of AI and ML in this field include:
De Novo Molecular Design: Generative AI models, using techniques like reinforcement learning, can design entirely new molecular structures based on the pyrido[1,2-a]pyrimidin-2-one core. nih.gov These models can be trained to optimize for multiple parameters simultaneously, such as high binding affinity to a specific target, good pharmacokinetic properties (ADME), and high synthetic accessibility. nih.gov
Predictive Modeling: ML algorithms can be trained on existing data to build models that predict the biological activity, toxicity, and physicochemical properties of novel derivatives before they are synthesized. This allows researchers to prioritize the most promising candidates for synthesis and testing, saving time and resources.
Understanding Structure-Activity Relationships (SAR): Computational methods like molecular docking and molecular dynamics simulations are used to study the binding interactions between pyrido[1,2-a]pyrimidin-2-one derivatives and their biological targets. nih.govmdpi.com These studies provide critical insights into the mechanism of action and help guide the rational design of more potent and selective inhibitors. For example, simulations can reveal key hydrogen bonds and hydrophobic interactions that are crucial for binding, informing further structural modifications. mdpi.com
By combining generative AI with predictive modeling and detailed molecular simulations, researchers can create a powerful, integrated workflow. This approach will accelerate the journey from initial scaffold to optimized lead compounds, ultimately speeding up the development of new therapeutics based on the 4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one framework. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one?
- Methodological Answer : The compound is synthesized via cyclocondensation of 2-aminopyridine with substituted malonates (e.g., N,N-disubstituted ethyl malonamate) in refluxing 1,2-dichloroethane using phosphorus oxychloride as a catalyst. This method yields both 4-amino-2H-pyrido[1,2-a]pyrimidin-2-ones and their 2-amino-4H-isomers, requiring chromatographic separation (silica gel, ethyl acetate/hexane gradients) to isolate the desired product . Recent advancements employ Pd-catalyzed carbonylative cycloamidation of ketoimines for improved regioselectivity (up to 92% yield) .
Q. How is this compound characterized structurally?
- Methodological Answer : Characterization involves spectroscopic techniques:
- 1H-NMR : Distinct signals for aromatic protons (δ 7.2–8.5 ppm) and pyrimidinone carbonyl groups (δ 160–165 ppm).
- IR : Strong absorption bands at ~1680–1720 cm⁻¹ (C=O stretching).
- X-ray crystallography : Resolves regiochemistry of substituents, as demonstrated for related pyrido-pyrimidinones .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Methodological Answer : Standard assays include:
- Enzyme inhibition : Fluorescence-based assays for kinases or DNA methyltransferases (e.g., IC₅₀ determination using 96-well plates and fluorogenic substrates) .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values typically reported in μM ranges .
Advanced Research Questions
Q. How can isomer formation during synthesis be minimized or controlled?
- Methodological Answer : Isomerization (e.g., 2-amino vs. 4-amino derivatives) is influenced by solvent polarity and reaction temperature. Using 1,2-dichloroethane at 80°C suppresses byproduct formation. Post-synthetic purification via preparative HPLC (C18 column, acetonitrile/water mobile phase) achieves >98% purity . Catalytic systems like Pd/PCy₃ enhance regioselectivity in carbonylative approaches, reducing isomer ratios to <5% .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, ATP concentration in kinase assays). Standardization steps:
- Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinases).
- Meta-analysis : Pool data from multiple studies using fixed-effect models to identify outliers .
Q. How are impurities quantified in pharmaceutical-grade this compound?
- Methodological Answer : Impurities (e.g., des-phenyl byproducts) are analyzed via:
- HPLC-UV/HRMS : C18 column, gradient elution (0.1% formic acid in acetonitrile/water). Limit of quantification (LOQ) < 0.1% .
- Reference standards : Use EP/Pharm. Eur. certified materials (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) for calibration .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : SwissADME or ADMETlab2.0 calculate logP (2.1–3.5), aqueous solubility (LogS ≈ -4.2), and CYP450 inhibition profiles.
- Molecular docking : AutoDock Vina simulates binding to targets like EGFR (PDB: 1M17) with binding energies < -8.0 kcal/mol .
Safety and Handling Guidelines
- Storage : -20°C under argon; desiccate to prevent hydrolysis .
- Waste disposal : Segregate organic waste and neutralize with 10% KOH before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
